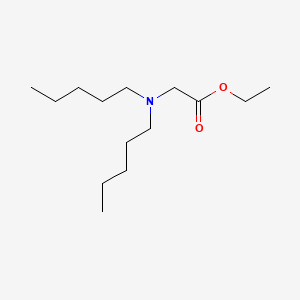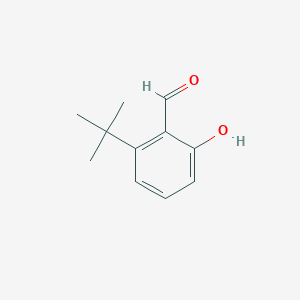
2-Tert-butyl-6-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-6-hydroxybenzaldehyde is an aromatic aldehyde with the molecular formula C11H14O2. It is characterized by a tert-butyl group at the second position and a hydroxyl group at the sixth position on the benzene ring, with an aldehyde functional group at the first position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-6-hydroxybenzaldehyde typically involves the formylation of 2-tert-butylphenol. One common method is the Reimer-Tiemann reaction, where 2-tert-butylphenol is treated with chloroform and a strong base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of a dichlorocarbene intermediate, which then reacts with the phenol to form the aldehyde.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the formylation process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 2-Tert-butyl-6-hydroxybenzoic acid.
Reduction: 2-Tert-butyl-6-hydroxybenzyl alcohol.
Substitution: 2-Tert-butyl-6-nitrobenzaldehyde (from nitration).
Scientific Research Applications
2-Tert-butyl-6-hydroxybenzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: The compound is employed in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-6-hydroxybenzaldehyde involves its interaction with various molecular targets, depending on the context of its use. For instance, in oxidation reactions, the aldehyde group undergoes nucleophilic attack by oxidizing agents, leading to the formation of carboxylic acids. In biological systems, the hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
- 2-Tert-butyl-4-hydroxybenzaldehyde
- 2-Tert-butyl-5-hydroxybenzaldehyde
- 3-Tert-butyl-2-hydroxybenzaldehyde
Comparison: 2-Tert-butyl-6-hydroxybenzaldehyde is unique due to the specific positioning of the tert-butyl and hydroxyl groups, which influence its reactivity and properties. Compared to its isomers, it may exhibit different reactivity in electrophilic aromatic substitution reactions and varying degrees of steric hindrance, affecting its suitability for certain synthetic applications.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-tert-butyl-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-5-4-6-10(13)8(9)7-12/h4-7,13H,1-3H3 |
InChI Key |
GFAVSICFPREVMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(4-fluorophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14012681.png)
![9-[Bromo(phenyl)methyl]-10-phenylanthracene](/img/structure/B14012692.png)
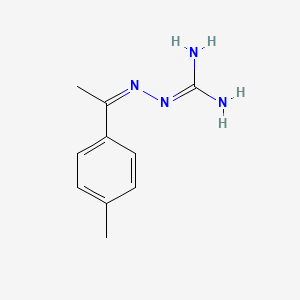
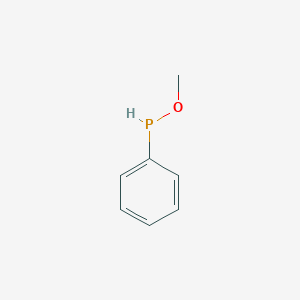
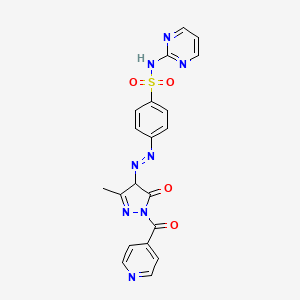
![benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate](/img/structure/B14012718.png)
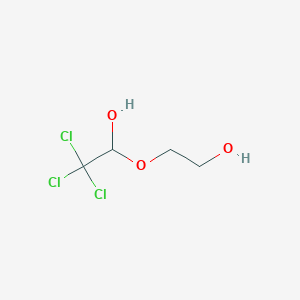

![4-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012728.png)
![7-Bromo-3,4-dihydro-2h-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14012734.png)
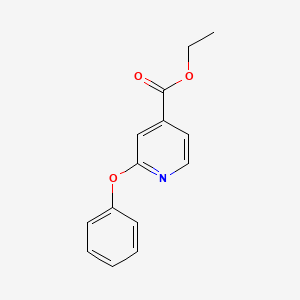
![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)
![2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene](/img/structure/B14012757.png)
